molecular formula C10H15N3O4S B1522570 2-(Butylamino)-5-nitrobenzenesulfonamide CAS No. 1286648-18-7

2-(Butylamino)-5-nitrobenzenesulfonamide

Cat. No.: B1522570
CAS No.: 1286648-18-7
M. Wt: 273.31 g/mol
InChI Key: KPNMAMJCPBXHMC-UHFFFAOYSA-N
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Description

2-(Butylamino)-5-nitrobenzenesulfonamide is an organic compound that features a butylamino group attached to a nitrobenzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-5-nitrobenzenesulfonamide typically involves the nitration of benzenesulfonamide followed by the introduction of a butylamino group. One common method includes:

    Nitration: Benzenesulfonamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Amination: The nitrobenzenesulfonamide is then reacted with butylamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Reduction: The major product is 2-(Butylamino)-5-aminobenzenesulfonamide.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

2-(Butylamino)-5-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(Butylamino)-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The butylamino group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-(Butylamino)ethanol: A secondary amine with a hydroxyl group, used in the synthesis of various organic compounds.

    2-(Ethylamino)ethanol: Similar structure but with an ethyl group instead of a butyl group.

    2-(Methylamino)ethanol: Contains a methyl group, used in different chemical syntheses.

Uniqueness

2-(Butylamino)-5-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(butylamino)-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-2-3-6-12-9-5-4-8(13(14)15)7-10(9)18(11,16)17/h4-5,7,12H,2-3,6H2,1H3,(H2,11,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNMAMJCPBXHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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